molecular formula C29H23N3O3S B11785335 Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate

Cat. No.: B11785335
M. Wt: 493.6 g/mol
InChI Key: AKLYWQNTPBILJX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridine core substituted with cyano (CN), phenyl (C₆H₅), and p-tolyl (4-methylphenyl) groups. The structure includes a thioacetamido (–S–CH₂–CO–NH–) linker bridging the pyridine moiety to a methyl benzoate ester. This design combines electron-withdrawing (cyano) and lipophilic (p-tolyl, phenyl) substituents, which may enhance binding affinity to biological targets while influencing pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

methyl 4-[[2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C29H23N3O3S/c1-19-8-10-20(11-9-19)24-16-26(21-6-4-3-5-7-21)32-28(25(24)17-30)36-18-27(33)31-23-14-12-22(13-15-23)29(34)35-2/h3-16H,18H2,1-2H3,(H,31,33)

InChI Key

AKLYWQNTPBILJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The cyano, phenyl, and p-tolyl groups are introduced onto the pyridine ring through various substitution reactions.

    Thioacetamido Group Addition: The thioacetamido group is added to the pyridine ring via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Heterocyclic Chemistry ()

Two closely related compounds from include:

Ethyl 2-(2-((3-Cyano-6-Phenyl-4-(p-Tolyl)Pyridin-2-Yl)Thio)Acetamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 332161-68-9) Key Differences: Replaces the benzoate ester with a thiophene ring bearing 4,5-dimethyl substituents.

N-(4-Chloro-3-Nitrophenyl)-2-((3-Cyano-6-Phenyl-4-(p-Tolyl)Pyridin-2-Yl)Thio)Acetamide (CAS 332161-66-7) Key Differences: Substitutes the methyl benzoate with a 4-chloro-3-nitrophenyl group.

Table 1: Structural Comparison
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₃₀H₂₇N₃O₃S₂ 541.68 Methyl benzoate, p-tolyl, cyano
Ethyl Thiophene Derivative (CAS 332161-68-9) C₃₀H₂₇N₃O₃S₂ 541.68 Ethyl thiophene-3-carboxylate, 4,5-dimethyl
N-(4-Chloro-3-Nitrophenyl) Derivative (CAS 332161-66-7) C₂₈H₂₀ClN₅O₃S₂ 590.06 4-Chloro-3-nitrophenyl, cyano

Pyridazine and Isoxazole Derivatives ()

Compounds such as I-6230 (pyridazine), I-6232 (6-methylpyridazine), and I-6273 (methylisoxazole) share a phenethylamino-benzoate backbone but differ in heterocyclic substituents:

  • Key Differences : Pyridazine and isoxazole rings replace the pyridine core.
  • Impact : Pyridazine’s electron-deficient nature may enhance hydrogen bonding but reduce lipophilicity compared to the target’s p-tolyl-substituted pyridine. Isoxazole’s oxygen atom could improve solubility but decrease metabolic stability due to oxidative susceptibility .

Pyrimidine-Thietane Hybrid ()

Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate features a pyrimidine ring with a thietane (3-membered sulfur ring) substituent.

  • However, the ethyl ester may prolong half-life compared to the target’s methyl ester, which is more prone to hydrolysis .

Cephalosporin Derivatives ()

While structurally distinct (beta-lactam antibiotics), compounds like (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... share sulfur-containing linkages.

  • Key Similarity : Thioether and acetamido groups may facilitate similar transport mechanisms across bacterial membranes.
  • Contrast : The beta-lactam ring and tetrazole substituents confer antibiotic activity, absent in the target compound .

Research Findings and Implications

  • Metabolic Stability : Methyl esters (target) are hydrolyzed faster than ethyl esters (), suggesting shorter in vivo half-life .

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